Receptor Binding Profile: Iloprost vs. Treprostinil - Divergent EP1 and DP1 Affinities
Iloprost and treprostinil exhibit markedly different binding affinities for key prostanoid receptors. Iloprost binds with high affinity to EP1 receptors (Ki = 1.1 nM), whereas treprostinil has low affinity for EP1 (Ki > 10,000 nM) [1]. Conversely, treprostinil is a potent agonist at DP1 (Ki = 4.4 nM) and EP2 (Ki = 3.6 nM) receptors, while iloprost has very low affinity for these receptors (Ki > 1,000 nM) [1]. This differential profile is critical, as EP1 activation can promote vasoconstriction, potentially offsetting IP-mediated vasodilation, whereas DP1 and EP2 activation may enhance vasorelaxation [1].
| Evidence Dimension | Receptor binding affinity (Ki, nM) at human recombinant prostanoid receptors |
|---|---|
| Target Compound Data | Iloprost: EP1 Ki = 1.1 nM, IP Ki = 3.9 nM, DP1 Ki = >1,000 nM, EP2 Ki = >1,000 nM |
| Comparator Or Baseline | Treprostinil: EP1 Ki = >10,000 nM, IP Ki = 32 nM, DP1 Ki = 4.4 nM, EP2 Ki = 3.6 nM |
| Quantified Difference | Iloprost has ~9,000-fold higher affinity for EP1 and ~8-fold higher affinity for IP; treprostinil has ~227-fold higher affinity for DP1 and ~278-fold higher affinity for EP2 |
| Conditions | Competitive binding assay using human recombinant prostanoid receptors expressed in HEK-293 cells |
Why This Matters
This data defines the precise molecular fingerprint of iloprost, demonstrating that it is not simply a generic IP agonist but a specific EP1/IP co-agonist, which fundamentally alters its biological activity and justifies its selection for experiments where EP1 signaling is relevant or to be avoided.
- [1] Whittle BJ, Silverstein AM, Mottola DM, Clapp LH. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist. Biochem Pharmacol. 2012 Jul 1;84(1):68-75. View Source
